molecular formula C19H17ClN2O3S2 B2783328 2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE CAS No. 864936-44-7

2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B2783328
CAS No.: 864936-44-7
M. Wt: 420.93
InChI Key: SBAIUGATIFVXTD-UHFFFAOYSA-N
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Description

2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the reaction of 4-chlorothiophenol with 2-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-24-16-8-3-12(9-17(16)25-2)15-10-27-19(21-15)22-18(23)11-26-14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAIUGATIFVXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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